molecular formula C8H12FNO2 B13508519 Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate

Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B13508519
M. Wt: 173.18 g/mol
InChI Key: IZVZNGWJIJQYKL-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound characterized by its unique structure, which includes a fluorine atom and an azabicyclo heptane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be carried out using sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions . The reaction yields the desired compound with a good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety protocols for handling reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorine atom and the azabicyclo heptane core play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C8H12FNO2

Molecular Weight

173.18 g/mol

IUPAC Name

methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C8H12FNO2/c1-12-6(11)7-2-8(9,3-7)5-10-4-7/h10H,2-5H2,1H3

InChI Key

IZVZNGWJIJQYKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(CNC2)F

Origin of Product

United States

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